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Compound of Interest

Compound Name: 3-(Cbz-aminomethyl)phenol

Cat. No.: B1355417 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Cbz-aminomethyl)phenol, a bifunctional aromatic compound, has emerged as a critical

building block in the landscape of organic synthesis and medicinal chemistry. Its unique

structural architecture, featuring a Cbz-protected aminomethyl group and a phenolic hydroxyl

moiety, offers a versatile platform for the construction of complex molecular entities. The

strategic placement of these functional groups in a meta-arrangement on the phenyl ring

provides distinct opportunities for selective chemical modifications, influencing the

pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This technical guide

provides a comprehensive overview of the synthesis, properties, and applications of 3-(Cbz-
aminomethyl)phenol, with a particular focus on its utility in the development of

pharmacologically active agents.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 3-(Cbz-
aminomethyl)phenol is fundamental for its effective application in synthetic chemistry. The

following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties of 3-(Cbz-aminomethyl)phenol
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Property Value

CAS Number 75383-61-8

Molecular Formula C₁₅H₁₅NO₃

Molecular Weight 257.28 g/mol [1]

Appearance White to light yellow crystalline powder

Melting Point Not readily available

Boiling Point Not readily available

Solubility
Soluble in common organic solvents like

methanol, ethanol, and dichloromethane

Table 2: Spectroscopic Data for 3-(Cbz-aminomethyl)phenol

Spectroscopy Characteristic Peaks

¹H NMR

Signals for aromatic protons (δ 6.5-7.5 ppm),

methylene protons of the aminomethyl group (δ

~4.2 ppm), and protons of the Cbz group (δ ~5.1

ppm for the benzylic CH₂ and δ ~7.3 ppm for the

phenyl ring).

¹³C NMR

Aromatic carbons (δ 110-160 ppm), with the

carbon attached to the hydroxyl group at the

higher end of this range. The methylene carbon

of the aminomethyl group (δ ~45 ppm) and

carbons of the Cbz group.

IR (cm⁻¹)

Broad O-H stretch (~3300-3500 cm⁻¹), N-H

stretch of the carbamate (~3300 cm⁻¹), C=O

stretch of the carbamate (~1690 cm⁻¹), and

aromatic C=C stretches (~1450-1600 cm⁻¹).

Mass Spec (m/z)

Molecular ion peak [M]⁺ at ~257. Key fragments

corresponding to the loss of the benzyl group or

the entire Cbz moiety.
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Experimental Protocols
Synthesis of 3-(Cbz-aminomethyl)phenol
The synthesis of 3-(Cbz-aminomethyl)phenol is typically achieved through a two-step

process: the synthesis of the precursor 3-(aminomethyl)phenol, followed by the protection of

the amino group with a benzyloxycarbonyl (Cbz) group.

Step 1: Synthesis of 3-(Aminomethyl)phenol via Reductive Amination of 3-

Hydroxybenzaldehyde

This one-pot reaction is a widely used and efficient method for the synthesis of primary amines

from aldehydes.[2]

Materials: 3-Hydroxybenzaldehyde, ammonia or an ammonium salt (e.g., ammonium

acetate), a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride), and a

suitable solvent (e.g., methanol or ethanol).

Procedure:

Dissolve 3-hydroxybenzaldehyde in the chosen solvent in a round-bottom flask.

Add the ammonia source to the solution and stir to form the imine intermediate in situ.

Cool the reaction mixture in an ice bath and slowly add the reducing agent portion-wise.

Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the

progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench any remaining reducing agent by the slow

addition of water or dilute acid.

Adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium hydroxide) to ensure the

amine is in its free base form.

Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 3-(aminomethyl)phenol.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Step 2: Cbz-Protection of 3-(Aminomethyl)phenol

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its

stability and ease of removal.

Materials: 3-(Aminomethyl)phenol, benzyl chloroformate (Cbz-Cl), a base (e.g., sodium

bicarbonate or triethylamine), and a suitable solvent system (e.g., a mixture of

tetrahydrofuran and water).

Procedure:

Dissolve 3-(aminomethyl)phenol in the solvent system in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add the base to the solution.

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled and stirred solution.

Allow the reaction mixture to warm to room temperature and stir for several hours,

monitoring the progress by TLC.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

The crude 3-(Cbz-aminomethyl)phenol can be purified by flash column chromatography

on silica gel.
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Application as a Versatile Building Block: Synthesis
of Tapentadol
The utility of 3-(Cbz-aminomethyl)phenol as a versatile building block is exemplified in the

synthesis of various pharmacologically active molecules. A notable example is its role as a

precursor to the central analgesic, Tapentadol. Tapentadol exhibits a dual mechanism of action

as a μ-opioid receptor (MOR) agonist and a norepinephrine (NE) reuptake inhibitor.[3][4][5][6]

The synthesis of Tapentadol often involves intermediates derived from the 3-aminophenol

scaffold.

Mechanism of Action of Tapentadol: A Dual Signaling
Pathway
The analgesic effect of Tapentadol is achieved through its simultaneous interaction with two

distinct signaling pathways in the central nervous system.

μ-Opioid Receptor (MOR) Agonism: Tapentadol binds to and activates μ-opioid receptors,

which are G-protein coupled receptors located on the presynaptic and postsynaptic

membranes of neurons involved in pain transmission. Activation of these receptors leads to

the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the

modulation of ion channels. This results in hyperpolarization of the neuron and a reduction in

the release of nociceptive neurotransmitters, thereby dampening the pain signal.[3][4]

Norepinephrine (NE) Reuptake Inhibition: Tapentadol also blocks the norepinephrine

transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft in the

descending pain pathways of the spinal cord.[3][5] The increased concentration of

norepinephrine enhances its inhibitory effect on pain transmission by acting on α2-

adrenergic receptors on nociceptive neurons.[5]

The following diagram illustrates the dual mechanism of action of Tapentadol.
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Dual mechanism of action of Tapentadol.

Conclusion
3-(Cbz-aminomethyl)phenol stands as a valuable and versatile building block in the arsenal

of synthetic and medicinal chemists. Its dual functionality, coupled with the reliable chemistry of

the Cbz protecting group, allows for the strategic and controlled synthesis of complex molecular

architectures with significant therapeutic potential. The successful application of its structural

motif in the development of drugs like Tapentadol underscores its importance in the ongoing

quest for novel and effective therapeutic agents. This technical guide provides a foundational

understanding for researchers to explore and exploit the full potential of this key synthetic

intermediate in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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